molecular formula C46H58Cl2N4O B13390284 Cy5.5-Amine chloride hydrochloride

Cy5.5-Amine chloride hydrochloride

Cat. No.: B13390284
M. Wt: 753.9 g/mol
InChI Key: KVJPEAWDFIBHDL-UHFFFAOYSA-N
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Description

Cy5.5-Amine chloride hydrochloride is a near-infrared fluorescent dye widely used in various scientific research fields. It is known for its photostability and high fluorescence efficiency, making it an ideal choice for applications requiring long-term imaging and tracking. The compound has an excitation wavelength of 648 nm and an emission wavelength of 710 nm, which allows for deep tissue imaging with minimal background interference .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5.5-Amine chloride hydrochloride can be synthesized through a series of chemical reactions involving the coupling of cyanine dyes with amine groups. The process typically involves the following steps:

    Synthesis of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core, which is achieved through the condensation of indole derivatives with quaternary ammonium salts.

    Amine Coupling: The cyanine dye is then reacted with an amine group to form the Cy5.5-Amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Cy5.5-Amine chloride hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: The compound can be coupled with other molecules, such as proteins or nanoparticles, through amide or ester bond formation.

    Click Chemistry:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cy5.5-Amine chloride hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cy5.5-Amine chloride hydrochloride involves its ability to absorb light at a specific wavelength (648 nm) and emit light at a longer wavelength (710 nm). This property is due to the conjugated system of double bonds in the cyanine dye structure, which allows for efficient energy transfer and fluorescence. The compound’s photostability and high quantum yield make it suitable for long-term imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5.5-Amine chloride hydrochloride stands out due to its optimal balance of excitation and emission wavelengths, providing high-resolution imaging with minimal background interference. Its photostability and high fluorescence efficiency make it a preferred choice for long-term and deep tissue imaging applications .

Properties

Molecular Formula

C46H58Cl2N4O

Molecular Weight

753.9 g/mol

IUPAC Name

6-[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride

InChI

InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H

InChI Key

KVJPEAWDFIBHDL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-]

Origin of Product

United States

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